molecular formula C13H10N4O2 B14213932 5-Nitro-1-phenyl-1H-benzimidazol-2-amine CAS No. 832102-56-4

5-Nitro-1-phenyl-1H-benzimidazol-2-amine

Cat. No.: B14213932
CAS No.: 832102-56-4
M. Wt: 254.24 g/mol
InChI Key: DASVYRORIVFNNR-UHFFFAOYSA-N
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Description

5-Nitro-1-phenyl-1H-benzimidazol-2-amine (CAS: 832102-56-4; molecular formula: C₁₃H₁₀N₄O₂) is a benzimidazole derivative featuring a nitro group (-NO₂) at the 5-position and a phenyl substituent at the 1-position of the benzimidazole core . The nitro group enhances electron-deficient character, influencing reactivity and intermolecular interactions, while the phenyl substituent may modulate lipophilicity and steric effects. This compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous benzimidazole derivatives .

Properties

CAS No.

832102-56-4

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-nitro-1-phenylbenzimidazol-2-amine

InChI

InChI=1S/C13H10N4O2/c14-13-15-11-8-10(17(18)19)6-7-12(11)16(13)9-4-2-1-3-5-9/h1-8H,(H2,14,15)

InChI Key

DASVYRORIVFNNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Nitro-1,2-Phenylenediamine with Aromatic Aldehydes

Reaction Design and Mechanism

The most direct route involves cyclocondensation of 4-nitro-1,2-phenylenediamine with aromatic aldehydes under oxidative conditions. This method, detailed in, leverages the nitro group’s pre-installation to streamline regioselectivity. The process begins with Schiff base formation between the diamine’s primary amine and the aldehyde, followed by cyclization using sodium metabisulfite (Na₂S₂O₅) as an oxidant. The nitro group at position 4 of the diamine relocates to position 5 in the benzimidazole product due to ring reorganization during cyclization.

Example Protocol:
  • Schiff Base Formation : 4-Nitro-1,2-phenylenediamine (0.004 mol) reacts with benzaldehyde (1.01 equiv) in dimethoxyethane (DME) at 0°C for 2 hours.
  • Cyclization : Addition of Na₂S₂O₅ and reflux for 48 hours induces cyclization.
  • Workup : Precipitation in ice-cold water yields 2-phenyl-5-nitro-1H-benzimidazole , which is recrystallized from methanol.

Yields and Characterization

  • Yield : 70–85% (dependent on substituents).
  • Spectral Data :
    • IR (KBr) : 3304 cm⁻¹ (N–H stretch), 1626 cm⁻¹ (C=N), 1573 cm⁻¹ (N–O stretch).
    • GC-MS : Molecular ion peak at m/z 273 [M]⁺ for 2-(3-chlorophenyl)-5-nitro-1H-benzimidazole.

Limitations

This method requires stoichiometric oxidants and prolonged reaction times. Furthermore, the phenyl group is introduced at position 2, necessitating additional steps to achieve position 1 substitution.

Directed C–H Nitration of Pre-Formed Benzimidazole Cores

Nitration Using 5-Methyl-1,3-Dinitro-1H-Pyrazole

A breakthrough in regioselective nitration, reported in, employs 5-methyl-1,3-dinitro-1H-pyrazole as a nitronium ion source. This reagent enables mild, scalable nitration of pre-formed 1-phenyl-1H-benzimidazol-2-amine, directing the nitro group to position 5 via electronic effects.

Protocol:
  • Substrate Preparation : 1-Phenyl-1H-benzimidazol-2-amine is synthesized via BF₃·OEt₂-catalyzed cyclization of o-phenylenediamine with benzaldehyde.
  • Nitration : The substrate (1.0 mmol) reacts with 5-methyl-1,3-dinitro-1H-pyrazole (1.2 equiv) in MeCN at 80°C for 6 hours.
  • Purification : Column chromatography (ethyl acetate/hexane, 3:7) isolates the product.

Advantages Over Traditional Methods

  • Regioselectivity : The nitro group is introduced exclusively at position 5 due to the amine’s para-directing influence.
  • Functional Group Tolerance : Compatible with halides, ethers, and esters.
  • Yield : 65–78%.

BF₃·OEt₂-Catalyzed Cyclization and Functionalization

One-Pot Synthesis

A solvent-free approach from utilizes BF₃·OEt₂ to catalyze both cyclization and subsequent Schiff base formation. This method is ideal for generating analogs with diverse substituents.

Procedure:
  • Cyclization : o-Phenylenediamine reacts with anthranilic acid in the presence of BF₃·OEt₂ (0.5 mmol) to form 2-(2-aminophenyl)benzimidazole.
  • Schiff Base Formation : Treatment with aromatic aldehydes yields benzylidene derivatives.
  • Nitration : Post-functionalization nitration introduces the nitro group at position 5.

Key Data

  • Reaction Time : 8–12 hours.
  • Yield : 60–70%.
  • Melting Point : 233–237°C (for chloro-substituted derivatives).

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Reaction Time Scalability
Cyclocondensation 70–85 Moderate 48–72 h Moderate
Directed Nitration 65–78 High 6–8 h High
BF₃·OEt₂ Catalysis 60–70 Low 8–12 h Low

Key Observations :

  • Directed nitration offers superior regioselectivity and scalability, making it preferable for industrial applications.
  • Cyclocondensation is optimal for laboratories prioritizing yield over time.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

While comprehensive data tables and case studies for "5-Nitro-1-phenyl-1H-benzimidazol-2-amine" are not available within the provided search results, the following information can be gathered regarding its applications and related compounds:

Scientific Research Applications
Benzimidazole derivatives, including those with nitro groups, have a wide range of applications in medicinal chemistry and drug development . These compounds exhibit various pharmacological activities, such as antimicrobial, anti-inflammatory, anti-cancer, and anti-parasitic effects .

Anticancer Agent Potential:

  • General Benzimidazole Derivatives Benzimidazole derivatives are under investigation as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation .
  • Specific Examples
    • One study highlights a compound, 5l (an imidazo[1,5-a]pyridine-benzimidazole hybrid), which demonstrated significant cytotoxic activity against 60 human cancer cell lines, without harming normal human embryonic kidney cells . This compound binds to the colchicine binding site of tubulin, disrupting tubulin polymerization, leading to ROS production and mitochondrial-dependent cell death in MCF-7 breast cancer cells. It also inhibits the p13/AKT pathway, which retards breast tumor growth .
    • Another benzimidazole derivative, N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine, targets the c-Met tyrosine kinase, which is relevant in cancer therapy .
  • Protein Misfolding Reduction Certain benzothiazoleamine derivatives have the ability to reduce protein misfolding, which is associated with diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease . One such compound is 5-nitro-1,2-benzothiazol-3-amine (5-NBA), which is being explored for its antioligomer activity .

Anti-inflammatory Activity:

  • Various benzimidazole derivatives have demonstrated anti-inflammatory effects . For instance, compounds 138–143 exhibited notable anti-inflammatory effects compared to standard diclofenac . Similarly, compound 152 showed a promising anti-inflammatory effect compared to standard indomethacin .

Antiparasitic Applications:

  • Certain alkyl [5- [amino (phenyl) methyl] -lH-benzimidazol-2-yl] carbamates are useful in treating helminth infections . These compounds have shown activity against both adult and immature filarial worms in mammals . They can be administered through various methods, including oral and parenteral routes .

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential enzymes and the induction of oxidative stress. This can result in the disruption of cellular processes and ultimately cell death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 5-nitro-1-phenyl-1H-benzimidazol-2-amine with structurally related compounds:

Structural Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 1-phenyl, 5-NO₂, 2-NH₂ C₁₃H₁₀N₄O₂ 254.24 g/mol Enhanced lipophilicity (phenyl group); potential for π-π stacking interactions.
5(6)-Nitro-1H-benzimidazol-2-amine 5/6-NO₂, 2-NH₂ C₇H₆N₄O₂ 178.15 g/mol Nitro positional isomerism affects electronic distribution and binding affinity.
5-Chloro-2-methyl-1H-benzimidazol-6-amine 6-NH₂, 5-Cl, 2-CH₃ C₈H₈ClN₃ 181.62 g/mol Chloro and methyl groups increase hydrophobicity; m.p. 108°C.
N-(4,6-Dimethyl-2-pyrimidinyl)-6-nitro-1H-benzimidazol-2-amine 6-NO₂, 2-NH-pyrimidinyl C₁₂H₁₁N₇O₂ 309.27 g/mol Pyrimidinyl substituent introduces hydrogen-bonding sites; higher molecular complexity.
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine Triazole core, benzo[d]thiazol C₁₅H₁₁N₇O₂S 353.36 g/mol Triazole-thiazole hybrid; distinct electronic profile compared to benzimidazoles.

Physicochemical Properties

  • Nitro Position Isomerism : 5-nitro vs. 6-nitro isomers (e.g., CAS 6232-92-4 vs. 89843-44-7) exhibit differences in dipole moments and solubility. The 5-nitro isomer in the target compound may offer better steric alignment for target binding compared to 6-nitro analogues .
  • Substituent Effects :
    • Phenyl group: Increases molar refractivity (MR = 74.94) and logP (~2.1), enhancing membrane permeability.
    • Pyrimidinyl group: Introduces basic nitrogen atoms (pKa ~1.5), improving water solubility at acidic pH .
    • Chloro-methyl groups: Elevate melting points (e.g., 108°C for 5-chloro-2-methyl derivative) due to crystalline packing .

Q & A

Basic: What are the standard synthetic routes for 5-Nitro-1-phenyl-1H-benzimidazol-2-amine, and what key parameters influence yield?

Answer:
The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with nitro-substituted phenyl isothiocyanates. Key parameters include:

  • Catalyst choice : Acidic conditions (e.g., HCl or acetic acid) promote cyclization .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Nitro group stability : Ensure minimal exposure to reducing agents during synthesis to prevent nitro group reduction .
    Yield optimization requires purification via column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ ~5.5 ppm); ¹³C NMR confirms benzimidazole ring carbons and nitro-substituted phenyl groups .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amine and nitro groups) .

Advanced: How can Density Functional Theory (DFT) calculations elucidate the electronic structure of this compound?

Answer:
DFT studies (e.g., B3LYP/6-31G* basis set) model:

  • Electron distribution : Charge density maps highlight electron-deficient regions near the nitro group, influencing reactivity .
  • Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior and potential as an electron acceptor .
  • Non-covalent interactions : Reduced Density Gradient (RDG) analysis visualizes hydrogen bonding and π-stacking in crystal structures .
    Validate computational results by cross-referencing with experimental UV-Vis and cyclic voltammetry data .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions (e.g., unexpected splitting in NMR or IR peaks) arise from:

  • Tautomerism : Benzimidazole derivatives may exhibit proton exchange between N–H sites, resolved via variable-temperature NMR .
  • Impurity interference : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out byproducts .
  • Solvent effects : Compare IR spectra in solid-state (KBr pellet) vs. solution (ATR-FTIR) to distinguish environmental influences .

Advanced: What experimental design strategies optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

  • Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading .
  • In situ monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Green chemistry principles : Substitute toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to enhance sustainability .

Advanced: How does the nitro group influence the chemical reactivity and biological activity of this compound?

Answer:

  • Electrophilic substitution : The nitro group directs incoming electrophiles to meta/para positions on the phenyl ring, altering regioselectivity .
  • Redox activity : Nitro reduction to amine (-NH₂) under biological conditions may activate prodrug mechanisms .
  • Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antimicrobial activity due to increased membrane permeability .

Advanced: What methodologies are employed to study the potential biological targets of this compound?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., DNA topoisomerases) .
  • In vitro assays : MTT assays on cancer cell lines (e.g., HeLa) quantify cytotoxicity, while fluorescence quenching studies assess DNA binding affinity .
  • Metabolic stability : LC-MS/MS monitors hepatic microsomal degradation to identify metabolic hotspots .

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